4-Amino-3-bromo-5-fluorobenzonitrile

Overview

Description

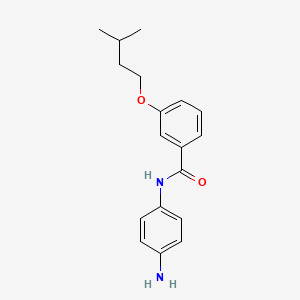

4-Amino-3-bromo-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a benzonitrile derivative with bromide and fluoride functional groups .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with amino, bromo, and fluoro groups, and a nitrile group . The InChI code for this compound is 1S/C7H4BrFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Halogenated Benzoic Acids

Research by Zhou Peng-peng (2013) discusses the synthesis of 3-bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis. This method is noted for its low cost and mild reaction conditions, suggesting potential industrial scale applications (Zhou Peng-peng, 2013).

Halodeboronation of Aryl Boronic Acids

A study by Ronald H. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile using a NaOMe-catalyzed bromodeboronation method. This study highlights the generality of the halodeboronation process for a series of aryl boronic acids (Szumigala et al., 2004).

Fluorous Synthetic Route

The work by W. Ang et al. (2013) demonstrates a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method enables efficient cyclization and facile separation of the product using fluorous solid-phase extraction (Ang et al., 2013).

Advanced Chemical Applications

Precursor for PET Radioligand Synthesis

M. Gopinathan et al. (2009) describe an improved synthesis method for a precursor used in PET radioligand synthesis, employing a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile (Gopinathan et al., 2009).

CO2 Chemical Fixation

Toshihiro Kimura et al. (2012) report the use of 2-aminobenzonitriles, including 2-amino-5-fluorobenzonitrile, in the chemical fixation of CO2 to form quinazoline-2,4(1H,3H)-diones, demonstrating a high-yield, atmospheric pressure process (Kimura et al., 2012).

Safety and Hazards

4-Amino-3-bromo-5-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Amino-3-bromo-5-fluorobenzonitrile plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The compound’s amino, bromo, and fluoro groups enable it to form hydrogen bonds, halogen bonds, and other non-covalent interactions with biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation . For instance, the compound may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, organ toxicity, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the compound’s overall bioactivity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution can affect its localization and accumulation in different cellular compartments . For example, it may be actively transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Additionally, this compound may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

Properties

IUPAC Name |

4-amino-3-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEADHWFVOCKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651698 | |

| Record name | 4-Amino-3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874880-58-7 | |

| Record name | 4-Amino-3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)

![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385893.png)